molecular formula C8H17N B3057099 N-isopropylpiperidine CAS No. 766-79-0

N-isopropylpiperidine

Cat. No.: B3057099
CAS No.: 766-79-0
M. Wt: 127.23 g/mol
InChI Key: KXIXHISTUVHOCY-UHFFFAOYSA-N
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Description

N-isopropylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products. This compound, specifically, is known for its applications in medicinal chemistry and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine and isopropyl halide (e.g., isopropyl bromide or isopropyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating nucleophilic substitution.

    Procedure: The mixture is heated under reflux, allowing the isopropyl group to attach to the nitrogen atom of the piperidine ring, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-isopropylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-isopropylpiperidone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert N-isopropylpiperidone back to this compound using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: N-isopropylpiperidone.

    Reduction: this compound (from N-isopropylpiperidone).

    Substitution: Various N-alkylated piperidine derivatives.

Scientific Research Applications

N-isopropylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropylpiperidine and its derivatives involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, this compound derivatives may act on neurotransmitter receptors, modulating their activity and producing therapeutic effects.

Comparison with Similar Compounds

N-isopropylpiperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is less substituted and has different reactivity.

    N-methylpiperidine: Another derivative with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    N-ethylpiperidine: Similar to this compound but with an ethyl group, affecting its chemical behavior and applications.

This compound is unique due to the presence of the isopropyl group, which influences its steric hindrance and electronic properties, making it suitable for specific synthetic and medicinal applications.

Properties

IUPAC Name

1-propan-2-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIXHISTUVHOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286586
Record name N-isopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-79-0
Record name N-Isopropylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-isopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8W2P07QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of O-protected pyridine propene (1.5 g, 5.7 mmol) and platinum(IV) oxide (258 mg) in MeOH (20 mL) and AcOH (4 ml) was hydrogenated 6 h at 40 psi. The final solution was filtered over CELITE, rinsed with MeOH then concentrated. The residue was diluted with 1 N NaOH, extracted with DCM and AcOEt, and the combined organic layers were dried over Na2SO4 and concentrated. The residue was quickly passed through a plug of silica gel (eluting hexanes/AcOEt 8:2) to provide 1.0 g (65%) of O-protected isopropyl piperidine.
Name
pyridine propene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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